molecular formula C10H9ClO B3037819 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one CAS No. 628732-10-5

6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B3037819
CAS RN: 628732-10-5
M. Wt: 180.63 g/mol
InChI Key: YZVNTBGRVBMHBL-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H9ClO . It has a molecular weight of 180.63 .


Molecular Structure Analysis

The InChI code for 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one is 1S/C10H9ClO/c1-6-8(11)4-2-7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical form of 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one is a solid . It should be stored in a dry room at normal temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pesticide Intermediates : 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate of the pesticide Indoxacarb, is synthesized from 5-chloro-2,3-dihydro-1H-inden-1-one, demonstrating the compound's relevance in the synthesis of agricultural chemicals (Li-Xia Jing, 2012).
  • Tautomer Stabilization : The compound's role in stabilizing tautomers, critical for understanding chemical reactions and molecular stability, is evidenced in synthesized indazole tautomers (M. Sigalov et al., 2019).
  • Synthetic Routes Development : It serves as a foundation for developing new synthetic routes, as seen in the synthesis of 1,1-disubstituted 2,3-dihydro-1H-benz[f]indene-4,9-diones (S. Pal et al., 1992).

Biological Activity and Pharmaceutical Applications

  • Anticancer Properties : Certain 1H-inden-1-one substituted acetamide derivatives exhibit significant anticancer activity, highlighting the compound's potential in cancer treatment research (A. Karaburun et al., 2018).
  • Antioxidant and Antihyperglycemic Agents : Coumarin derivatives containing pyrazole and indenone rings, synthesized from related compounds, show notable antioxidant and antihyperglycemic properties, underscoring its importance in developing treatments for oxidative stress and diabetes (R. Kenchappa et al., 2017).

Material Science and Molecular Studies

  • NMR Analysis and Structural Insights : The compound aids in NMR studies, as seen in the analysis of 6‐(2′,3′‐dihydro‐1′H‐inden‐1′‐yl)‐1H‐indene, providing vital structural and molecular information (P. Spiteller et al., 2002).
  • Crystallography : The study of complexes like chloral hydrate and 7-bromo-2,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one, structurally similar to 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one, contributes to the field of crystallography and molecular interactions (R. Dunphy & H. Lynton, 1971).

Safety and Hazards

The safety information available indicates that 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-chloro-7-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-6-8(11)4-2-7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVNTBGRVBMHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=O)CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one

Synthesis routes and methods

Procedure details

Thionyl chloride (10.0 mL, 1.5 eq) and 3-chloro-2-methyl-benzoic acid (commercially available from Aldrich) (15.6 g, 91.4 mmol) in benzene was refluxed until no more gas evolution was observed. After cooling to rt the mixture was concentrated. The concentrate was diluted with dichloroethane and added to a solution of AlCl3 (12.2 g, 1.0 eq) in dichloroethane at 10–20° C. Ethylene was bubbled through the mixture for 4 h. and the mixture was stirred overnight. The mixture was quenched with 4 N HCl. The resulting layers were separated and the aqueous layer was extracted with Et2O (3×250 mL). The combined organic extract was washed with H2O (3×150 mL), saturated NaHCO3 (3×150 mL), brine (1×150 mL), dried over MgSO4 and concentrated. Concentrated sulfuric acid was added and the mixture was stirred at 85° C. for 1 h. After cooling to rt, the reaction mixture was quenched with ice-water. The mixture was extracted with Et2O (3×250 mL) and the combined organic extracts were washed with H2O (3×200 mL), saturated NaHCO3 (3×200 mL), brine (1×100 mL), dried over MgSO4 and concentrated. Pure 6-chloro-7-methyl-1-indanone (11.9 g, 72%) was obtained after column chromatography using 20% EtOAc:hexane as eluant. Use of 6-chloro-7-methyl-1-indanone in Method NINETEEN produced 4-(5-chloro-4-methyl-indan-2-yl)-1,3-dihydro-imidazole-2-thione (Compound 152).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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